5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative with a cyclopropyl group at the 5-position and an ethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of cyclopropylcarboxylic acid. The reaction mixture is then heated to facilitate the formation of the pyrazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of different substituted pyrazoles or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It may also be used in the development of new drugs and therapeutic agents.
Medicine: The compound has shown promise in medicinal applications, particularly in the treatment of various diseases. Its derivatives are being investigated for their efficacy in treating conditions such as inflammation, pain, and infections.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. It is also utilized in the manufacturing of materials with specific properties, such as enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Uniqueness: 5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties. Its cyclopropyl group, in particular, imparts unique steric and electronic effects that influence its reactivity and biological activity.
Properties
IUPAC Name |
5-cyclopropyl-1-ethylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-11-8(6-3-4-6)7(5-10-11)9(12)13/h5-6H,2-4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGKFWTUFPIGAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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